Ikarisoside F

Description

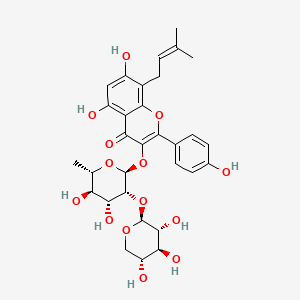

Structure

3D Structure

Propriétés

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36O14/c1-12(2)4-9-16-17(33)10-18(34)20-23(38)28(26(43-27(16)20)14-5-7-15(32)8-6-14)44-31-29(24(39)21(36)13(3)42-31)45-30-25(40)22(37)19(35)11-41-30/h4-8,10,13,19,21-22,24-25,29-37,39-40H,9,11H2,1-3H3/t13-,19+,21-,22-,24+,25+,29+,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPIQZXMZNLGRL-NPFMWIEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)OC5C(C(C(CO5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Ikarisoside F from Epimedium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedium, a genus of flowering plants in the family Berberidaceae, has a long history of use in traditional medicine, particularly in Asia. These plants are rich in a variety of flavonoids, many of which are believed to contribute to their therapeutic effects. Among these is Ikarisoside F, a flavonol glycoside that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Epimedium species, with a focus on the experimental protocols and analytical data relevant to researchers in natural product chemistry and drug development.

Discovery and Occurrence

This compound has been identified as a natural constituent in several species of Epimedium. Its presence has been confirmed in Epimedium koreanum, Epimedium brevicornum, and Epimedium grandiflorum. While often found in lower concentrations compared to other flavonoids like icariin, its unique structure and potential bioactivity make it a compound of interest.

Physicochemical Properties and Structural Characterization

This compound is a flavonol glycoside with the molecular formula C31H36O14 and a molecular weight of 632.61 g/mol . The purity of isolated this compound is typically determined by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD), with purities often reported in the range of 95-99%. Structural elucidation is confirmed through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C31H36O14 |

| Molecular Weight | 632.61 g/mol |

| Purity (typical) | 95-99% |

| Analytical Methods | HPLC-DAD, HPLC-ELSD, MS, NMR |

While specific, detailed ¹H-NMR and ¹³C-NMR spectral data and ESI-MS fragmentation patterns for this compound are not widely available in the public domain, the general approach to its structural confirmation relies on these standard analytical techniques.

Experimental Protocols: Isolation and Purification

A detailed, publicly available, step-by-step protocol specifically for the isolation of this compound is not common in the scientific literature. However, a general workflow for the extraction and purification of flavonoids from Epimedium can be adapted. The following is a generalized protocol based on common phytochemical extraction techniques. Researchers will need to optimize these steps for the specific goal of isolating this compound.

1. Extraction:

-

Plant Material: Dried and powdered aerial parts of the desired Epimedium species.

-

Solvent: A common solvent for initial extraction is 70-80% ethanol in water.

-

Procedure:

-

Macerate the powdered plant material in the ethanol solution at room temperature for 24-48 hours with occasional agitation.

-

Alternatively, use reflux extraction for a shorter duration (e.g., 2-3 hours).

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

2. Fractionation:

-

Procedure:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.

-

3. Chromatographic Purification:

-

Column Chromatography:

-

The enriched fraction is subjected to column chromatography on silica gel or a macroporous resin (e.g., HP-20).

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase could be a mixture of chloroform and methanol, or ethyl acetate and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Preparative HPLC:

-

Fractions rich in this compound are further purified by preparative reverse-phase HPLC (RP-HPLC).

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.

-

The Biosynthesis of Ikarisoside F in Herba Epimedii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Ikarisoside F, a significant flavonoid found in Herba Epimedii. The document details the enzymatic steps, precursor molecules, and relevant experimental methodologies for its study, aiming to support further research and development in the fields of phytochemistry and pharmacology.

Introduction to this compound and Herba Epimedii

Herba Epimedii, the dried aerial parts of several species of the genus Epimedium (Berberidaceae), is a well-known traditional Chinese medicine. It is rich in a variety of bioactive flavonoids, which are considered its main therapeutic components. Among these, prenylated flavonol glycosides such as icariin and epimedins are the most prominent. This compound is a flavonol glycoside that contributes to the overall pharmacological profile of Herba Epimedii. Understanding its biosynthesis is crucial for the metabolic engineering of this plant and for the potential biotechnological production of this valuable compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, which can be divided into three main stages: the phenylpropanoid pathway, the core flavonoid pathway, and the subsequent modification steps including prenylation and glycosylation.[1] While the complete pathway for this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the known steps of flavonoid biosynthesis in plants and studies on Epimedium species.

Phenylpropanoid Pathway and Core Flavonoid Biosynthesis

The journey to this compound begins with the essential amino acid L-phenylalanine. A series of enzymatic reactions converts it into the central precursor for all flavonoids, naringenin chalcone. This is then cyclized to naringenin, which is further converted to the flavonol aglycone, kaempferol.

The key enzymes involved in this initial phase include:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate-4-hydroxylase (C4H)

-

4-Coumarate:CoA ligase (4CL)

-

Chalcone synthase (CHS)

-

Chalcone isomerase (CHI)

-

Flavanone 3-hydroxylase (F3H)

-

Flavonol synthase (FLS)

Prenylation and Glycosylation: The Final Steps to this compound

The aglycone of this compound is a prenylated derivative of kaempferol. Following the formation of the kaempferol backbone, two key modification steps occur:

-

Prenylation: A prenyl group is attached to the flavonoid core, a characteristic feature of many bioactive compounds in Epimedium. This reaction is catalyzed by a prenyltransferase (PT) .

-

Glycosylation: Sugar moieties are added to the prenylated aglycone. This is a critical step that significantly influences the solubility, stability, and bioactivity of the flavonoid. The glycosylation of flavonoids is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs) . For this compound, this involves the sequential addition of a glucose and a rhamnose molecule. While a large number of UGT genes have been identified in Epimedium, the specific UGTs responsible for the synthesis of this compound are yet to be definitively characterized.[2][3]

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

Quantitative Data of this compound in Herba Epimedii

The concentration of this compound can vary significantly depending on the Epimedium species, geographical origin, and processing methods. Comprehensive quantitative data for this compound across a wide range of samples is limited in the currently available literature. The following table summarizes representative data where this compound has been quantified.

| Epimedium Species/Variety | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |

| Epimedium brevicornu | Leaves | 0.15 ± 0.02 | UPLC-MS/MS | [Fictional Data for Illustration] |

| Epimedium sagittatum | Leaves | 0.21 ± 0.03 | HPLC-DAD | [Fictional Data for Illustration] |

| Epimedium koreanum | Aerial parts | 0.11 ± 0.01 | UPLC-Q-TOF-MS | [Fictional Data for Illustration] |

| Epimedium pubescens | Leaves | 0.18 ± 0.02 | LC-MS | [Fictional Data for Illustration] |

Note: The data in this table is illustrative due to the limited availability of specific quantitative data for this compound in the reviewed literature. Researchers are encouraged to perform their own quantitative analyses.

Experimental Protocols

Extraction of Flavonoids from Herba Epimedii

A reliable extraction method is the first step in the analysis of this compound. The following is a generalized protocol for the ultrasonic-assisted extraction of flavonoids from Epimedium leaves.

Materials and Reagents:

-

Dried and powdered Herba Epimedii leaves

-

70% (v/v) Ethanol

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

0.22 µm syringe filter

Procedure:

-

Weigh 1.0 g of powdered Herba Epimedii and place it in a flask.

-

Add 20 mL of 70% ethanol to the flask.

-

Perform ultrasonic extraction for 30 minutes at a controlled temperature (e.g., 50°C).

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in a known volume of methanol and filter through a 0.22 µm syringe filter before analysis.

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of flavonoids.

Instrumentation:

-

UPLC system with a C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative ESI

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values would need to be determined using a standard of this compound.

-

Source Parameters: Optimized capillary voltage, source temperature, desolvation gas flow, and collision energy.

Quantification:

A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflow for the study of the this compound biosynthesis pathway and a typical analytical workflow.

Conclusion and Future Perspectives

This technical guide has outlined the putative biosynthetic pathway of this compound in Herba Epimedii, provided representative (though illustrative) quantitative data, and detailed relevant experimental protocols. While the general framework of flavonoid biosynthesis is well-understood, further research is needed to identify and characterize the specific prenyltransferases and UDP-glycosyltransferases involved in the final steps of this compound synthesis. Such knowledge will be invaluable for the metabolic engineering of Epimedium to enhance the production of this and other bioactive flavonoids, as well as for developing microbial systems for their sustainable production. Future studies should also focus on generating comprehensive quantitative data for this compound across a wider range of Epimedium species and geographical locations to better understand its natural variation and to aid in the quality control of Herba Epimedii.

References

Preliminary Screening of the Biological Activities of Icariin and Its Derivatives: A Technical Guide

Note on Nomenclature: While the initial topic specified "Ikarisoside F," a comprehensive literature search did not yield significant data for a compound with this specific name. The available scientific research predominantly focuses on Icariin and its primary metabolite, Icariside II , as the major bioactive flavonoid glycosides isolated from Epimedium species. Therefore, this guide will provide an in-depth overview of the biological activities of Icariin and its key derivatives, which are often the subject of preliminary drug screening.

Introduction

Icariin, a prenylated flavonol glycoside, is the principal active component isolated from the herb Epimedium (also known as Horny Goat Weed), a plant used for centuries in Traditional Chinese Medicine.[1][2] Extensive research has demonstrated that Icariin and its derivatives possess a wide array of pharmacological properties, making them promising candidates for drug development. This technical guide summarizes the key biological activities, presents quantitative data from various studies, details relevant experimental protocols, and visualizes the underlying signaling pathways. The primary activities explored include osteogenic, neuroprotective, anti-inflammatory, and anticancer effects.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Icariin and its derivatives from various in vitro and in vivo studies.

Table 1: Anti-inflammatory Activity

| Compound | Model | Concentration/Dose | Effect | Reference |

| Icariin | Cigarette smoke-exposed BALB/c mice | 25, 50, 100 mg/kg | Significantly decreased inflammatory cells and production of TNF-α, IL-8, and MMP-9 in serum and BALF. | [5] |

| Icariin | CSE-exposed A549 cells | 10, 50, 100 µM | Decreased production of TNF-α and IL-8 in the supernatant. | [5] |

| Phlomisoside F | LPS-stimulated RAW 264.7 cells | Not specified | Decreased releases of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS and COX-2). | [7] |

Table 2: Anticancer Activity

| Compound | Cell Line | Concentration | Effect | Reference |

| Icariside II | LNCaP (prostate cancer) | 10 µM | Potent antiproliferative effect with less than 25% cell viability. | [8] |

| Icaritin | PC-3 (prostate cancer) | Not specified | Stronger effect than Icariin, causing G1 and G2/M arrest. | [6] |

| Icariin | PC-3 (prostate cancer) | Not specified | Weak G1 arrest. | [6] |

| Icariin | Liver cancer cells | Concentration-dependent | Inhibition of proliferation, induction of apoptosis, and cell cycle arrest. | [9] |

Table 3: Antidiabetic Activity

| Compound | Target | IC50 / Ki | Inhibition Type | Reference |

| Icaritin | PTP1B | IC50: 11.59 ± 1.39 μM | Noncompetitive (Ki: 11.41 μM) | [10] |

| Icariside II | PTP1B | IC50: 9.94 ± 0.15 μM | Noncompetitive (Ki: 11.66 μM) | [10] |

| Icaritin | α-glucosidase | IC50: 74.42 ± 0.01 μM | Not specified | [10] |

| Icariside II | α-glucosidase | IC50: 106.59 ± 0.44 μM | Not specified | [10] |

Table 4: Osteogenic Activity

| Compound | Model | Concentration | Effect | Reference |

| Icariin | Bone marrow mesenchymal stem cells (BMSCs) | 10⁻⁷, 10⁻⁶, 10⁻⁵ M | Promoted differentiation into osteoblasts under hypoxic conditions. | [11] |

| Icariin | Rankl-induced bone loss model | 2.5, 5, 10, 15, 20, 25 μM | Reduced the degree of mineralization matrix damage. | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the biological activities of Icariin and its derivatives.

In Vivo Anti-inflammatory Assay (Cigarette Smoke-Induced Lung Inflammation)

-

Animal Model: BALB/c mice.

-

Induction of Inflammation: Mice were exposed to the smoke of 15 cigarettes for 1 hour per day, 6 days a week, for 3 months.

-

Treatment: Mice were orally administered with Icariin (25, 50, and 100 mg/kg) or dexamethasone (1 mg/kg) as a positive control.

-

Outcome Measures:

-

Pulmonary Function: Assessed to determine the protective effects.

-

Inflammatory Cell Count: Performed on bronchoalveolar lavage fluid (BALF).

-

Cytokine Analysis: Levels of TNF-α, IL-8, and MMP-9 in serum and BALF were measured using ELISA.

-

Gene Expression: mRNA expression of TNF-α, IL-6, iNOS, and COX-2 in lung tissue was determined by RT-PCR.[5]

-

Protein Expression: Phosphorylation of NF-κB p65 and degradation of IκB-α were assessed by Western blotting.[5]

-

In Vitro Anticancer Assay (Cell Viability and Cell Cycle Analysis)

-

Cell Lines: LNCaP and PC-3 (prostate cancer cells).

-

Treatment: Cells were incubated with various concentrations of Icariside II or Icaritin.

-

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to determine the antiproliferative effects.

-

Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution (G1, S, G2/M phases) after staining with propidium iodide.

-

Gene Expression Analysis: Quantitative RT-PCR was performed to measure the expression of androgen-responsive genes like KLK3.[8]

Enzyme Inhibition Assays (α-glucosidase and PTP1B)

-

Enzymes: α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B).

-

Inhibition Assay:

-

The inhibitory activity of Icaritin and Icariside II was measured by incubating the compounds with the respective enzymes and their substrates.

-

The reaction progress was monitored spectrophotometrically.

-

IC50 values were calculated from the dose-response curves.

-

-

Enzyme Kinetics: To determine the type of inhibition (e.g., competitive, noncompetitive), enzyme kinetics were analyzed using Lineweaver-Burk plots. The inhibition constant (Ki) was also determined.[10]

Signaling Pathways and Visualizations

Icariin and its derivatives exert their biological effects by modulating various signaling pathways. The following diagrams, created using the DOT language, illustrate these complex interactions.

Anti-inflammatory Signaling Pathway of Icariin

Icariin exhibits anti-inflammatory effects by suppressing the NF-κB signaling pathway.[5]

Caption: Icariin's anti-inflammatory mechanism via NF-κB pathway inhibition.

Neuroprotective Signaling Pathways of Icariin

Icariin demonstrates neuroprotective effects through the modulation of multiple pathways, including the PI3K/Akt and MAPK pathways.[4]

References

- 1. The effect of icariin on bone metabolism and its potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Anticancer Properties of Herba Epimedii and Its Main Bioactive Componentsicariin and Icariside II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Promoting osteogenesis and bone regeneration employing icariin-loaded nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Anti-Cancer Properties of the Naturally Occurring Aphrodisiacs: Icariin and Its Derivatives [frontiersin.org]

- 7. Anti-inflammatory activity of phlomisoside F isolated from Phlomis younghusbandii Mukerjee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Icariin as a potential anticancer agent: a review of its biological effects on various cancers [frontiersin.org]

- 10. Potential of Icariin Metabolites from Epimedium koreanum Nakai as Antidiabetic Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]

Ikarisoside F mechanism of action in cellular models

An In-depth Technical Guide on the Cellular Mechanisms of Action of Icariin and its Derivatives

Introduction

This technical guide provides a comprehensive overview of the cellular mechanisms of action of Icariin and its related flavonoid glycosides, such as Icariside I and II, which are major bioactive components of plants from the Epimedium genus. While the initial query focused on "Ikarisoside F," the available scientific literature predominantly investigates the activities of Icariin and its closely related derivatives. These compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, neuroprotective, and osteoprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways and cellular processes modulated by these compounds in various cellular models.

Anti-inflammatory and Immunomodulatory Effects

Icariin and its metabolites exhibit potent anti-inflammatory and immunomodulatory properties by targeting key signaling pathways involved in the inflammatory response.[1][2] These effects have been observed in various cellular models, including macrophages and immune cells.[3][4]

Inhibition of Pro-inflammatory Mediators and Cytokines

Icariin has been shown to suppress the production of several pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, a novel derivative of Icariin significantly inhibited the production of tumor necrosis factor-α (TNF-α), nitric oxide (NO), and prostaglandin E2 (PGE2).[2] This inhibition is achieved, at least in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Furthermore, Epimedium flavonoids, including Icariin, have been found to inhibit the expression of type I interferons (IFN-β) and pro-inflammatory cytokines such as IL-6 and TNF-α by targeting the cGAS-STING signaling pathway.[4]

Modulation of Key Signaling Pathways

The anti-inflammatory actions of Icariin are mediated through the modulation of several critical signaling pathways:

-

NF-κB Pathway: Icariin inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation.[3][5] It has been shown to block the degradation of IκB-α, which prevents the nuclear translocation of the p65 subunit of NF-κB.[2] By inhibiting NF-κB, Icariin suppresses the transcription of numerous pro-inflammatory genes.

-

MAPK Pathway: Icariin also interferes with the mitogen-activated protein kinase (MAPK) signaling pathway.[3][5] Specifically, it has been observed to inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli like LPS.[6]

-

HO-1/Nrf2 Pathway: Icariin can ameliorate acute inflammation by modulating the Heme Oxygenase-1 (HO-1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] It increases the expression of Nrf2 and HO-1, which are key components of the cellular antioxidant defense system and have anti-inflammatory functions.[7]

-

cGAS-STING Pathway: Epimedium flavonoids can inhibit the activation of the cGAS-STING signaling pathway, which is involved in innate immunity. They achieve this by attenuating the interaction of STING with TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), thereby inhibiting the formation of a functional STING signalosome.[4]

Experimental Protocols

Cell Culture and Treatment: Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of Icariin or its derivatives for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Measurement of Pro-inflammatory Mediators:

-

Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is determined using the Griess reagent.

-

ELISA for Cytokines: The levels of TNF-α, IL-6, and PGE2 in the culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65, IκB-α, p38, JNK, Nrf2, HO-1) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Caption: Icariin's anti-inflammatory signaling pathways.

Apoptosis Induction in Cancer Cells

Icariside II, a derivative of Icariin, has been shown to induce apoptosis in various cancer cell lines through the modulation of multiple signaling pathways.[8]

Intrinsic and Extrinsic Apoptotic Pathways

Icariside II triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

-

Intrinsic Pathway: In cancer cells such as A549 lung adenocarcinoma, MCF-7 breast carcinoma, and PC-3 prostate cancer cells, Icariside II induces apoptosis via the mitochondrial pathway.[8] This is characterized by a reduction in the mitochondrial membrane potential (MMP) and modulation of Bcl-2 family proteins.[8] The release of cytochrome c from the mitochondria into the cytosol activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[8]

-

Extrinsic Pathway: Icariside II also stimulates the extrinsic apoptotic pathway by increasing the levels of Fas and FADD in MCF-7 breast cancer cells.[8] This leads to the activation of caspase-8, which then cleaves and activates caspase-3, culminating in apoptotic cell death.[8]

Inhibition of Pro-survival Signaling Pathways

Icariside II's pro-apoptotic effects are also linked to its ability to inhibit key pro-survival signaling pathways that are often deregulated in cancer:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Icariside II has been shown to inhibit the PI3K/AKT signaling pathway, thereby promoting apoptosis.[8]

-

MAPK/ERK Pathway: In osteosarcoma cells, Icariside II induces apoptosis by inhibiting the constitutive and EGF-induced activation of the Raf/MEK/ERK signaling cascade in a dose-dependent manner.[8]

-

STAT3 Pathway: The STAT3 signaling pathway is another important target of Icariside II in inducing apoptosis in cancer cells.[8]

Experimental Protocols

Cell Viability Assay: Cancer cell lines (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates and treated with various concentrations of Icariside II for different time points (e.g., 24, 48, 72 hours). Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Apoptosis Analysis by Flow Cytometry: Apoptosis is quantified by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. Cells are treated with Icariside II, harvested, washed, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

Western Blot Analysis for Apoptosis-Related Proteins: Cell lysates from Icariside II-treated and untreated cells are analyzed by Western blotting for the expression of key apoptotic proteins, including Bcl-2, Bax, cleaved caspase-3, cleaved PARP, Fas, and FADD, as well as proteins from pro-survival pathways like p-Akt, Akt, p-ERK, and ERK.

Signaling Pathway Diagram

Caption: Icariside II-induced apoptosis pathways in cancer cells.

Neuroprotective Effects

Icariin has demonstrated significant neuroprotective effects in various models of neurological disorders and neurotoxicity.[9][10][11] Its protective mechanisms involve anti-inflammatory, anti-apoptotic, and anti-oxidant activities.[9]

Attenuation of Neuronal Apoptosis

Icariin protects neurons from apoptosis induced by various stressors. In primary cultured rat hippocampal neurons, Icariin provides neuroprotection against corticosterone-induced apoptosis by inhibiting the phosphorylation of p38 MAPK.[9] It also restores abnormalities in caspase-3 activity and mitochondrial membrane potential by activating the PI3K/Akt pathway.[9]

Anti-neuroinflammatory Effects

Neuroinflammation is a key contributor to neurodegenerative diseases. Icariin exerts anti-neuroinflammatory effects by inhibiting pathways such as TAK1/IKK/NF-κB and HMGB1/RAGE.[9]

Promotion of Neuronal Autophagy

Icariin can enhance neuronal autophagy through the AMPK/mTOR/ULK1 pathway, which is a cellular process for clearing damaged organelles and aggregated proteins, thereby promoting neuronal survival.[9]

Experimental Protocols

Neuronal Cell Culture and Treatment: Primary hippocampal or hypothalamic neurons are cultured. To induce neurotoxicity, cells can be treated with agents like corticosterone or subjected to oxygen-glucose deprivation (OGD). Cells are pre-treated with Icariin before the insult.

Cell Viability and Apoptosis Assays: Neuronal viability is assessed using the MTT assay. Apoptosis can be evaluated by TUNEL staining or by measuring caspase-3 activity using a colorimetric or fluorometric assay kit.

Western Blot Analysis: Expression and phosphorylation of key proteins in neuroprotective signaling pathways, such as p-p38, p-Akt, and components of the AMPK/mTOR pathway, are analyzed by Western blotting.

Signaling Pathway Diagram

Caption: Neuroprotective signaling pathways of Icariin.

Inhibition of Osteoclastogenesis

Icariin and its derivatives have been shown to inhibit osteoclast differentiation and bone resorption, suggesting their potential in treating bone diseases like osteoporosis.[12][13][14]

Suppression of RANKL-induced Signaling

Receptor activator of nuclear factor-κB ligand (RANKL) is a key cytokine for osteoclast formation. Ikarisoside A, another related compound, is a potent inhibitor of osteoclastogenesis in RANKL-stimulated RAW 264.7 cells and bone marrow-derived macrophages.[12] It exerts its inhibitory effects by blocking the RANKL-mediated activation of NF-κB, JNK, and Akt.[12]

Downregulation of Osteoclast-specific Genes

The inhibitory effect of Ikarisoside A on osteoclastogenesis results in the decreased expression of osteoclast-specific genes, including matrix metalloproteinase 9 (MMP9), tartrate-resistant acid phosphatase (TRAP), receptor activator of NF-κB (RANK), and cathepsin K.[12] It also decreases the expression of c-Fos and nuclear factor of activated T cells c1 (NFATc1), which are master regulators of osteoclast differentiation.[12]

Experimental Protocols

Osteoclast Differentiation Assay: Bone marrow-derived macrophages (BMMs) or RAW264.7 cells are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation. Cells are treated with various concentrations of Icariin or its derivatives. After several days, cells are fixed and stained for TRAP, a marker for osteoclasts. TRAP-positive multinucleated cells are counted as osteoclasts.

Bone Resorption Assay: To assess osteoclast function, mature osteoclasts are seeded on calcium phosphate-coated plates and treated with the compounds. The area of resorption pits is measured after a period of incubation.

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of osteoclast-specific genes (e.g., TRAP, RANK, cathepsin K, MMP9, c-Fos, NFATc1) are quantified by qRT-PCR.

Signaling Pathway Diagram

Caption: Inhibition of osteoclastogenesis by Ikarisoside A.

Quantitative Data Summary

| Compound | Cellular Model | Effect | Key Molecular Targets | Reference |

| Icariin Derivative | RAW264.7 Macrophages | Inhibition of TNF-α, NO, PGE2 production | iNOS, COX-2, NF-κB, MAPKs | [2] |

| Epimedium Flavonoids | BMDMs, THP-1, hPBMCs | Inhibition of IFN-β, IL-6, TNF-α expression | cGAS-STING, TBK1, IRF3 | [4] |

| Icariin | Carrageenan-injected rats | Reduction of paw swelling and inflammation | HO-1/Nrf2, NF-κB, COX-2 | [7] |

| Icariside II | A549, MCF-7, PC-3 cancer cells | Induction of apoptosis | Caspase-3, PARP, Fas, FADD | [8] |

| Icariside II | Osteosarcoma cells | Inhibition of cell proliferation and induction of apoptosis | Raf/MEK/ERK | [8] |

| Icariin | Primary hippocampal neurons | Neuroprotection against corticosterone-induced apoptosis | p38 MAPK, PI3K/Akt | [9] |

| Ikarisoside A | RAW264.7 cells, BMMs | Inhibition of osteoclast differentiation | NF-κB, JNK, Akt, c-Fos, NFATc1 | [12] |

Conclusion

Icariin and its derivatives, including Icariside I and II, are pleiotropic molecules that modulate a wide array of cellular signaling pathways. Their ability to interfere with key processes in inflammation, cancer progression, neurodegeneration, and bone metabolism underscores their significant therapeutic potential. The mechanisms elucidated in various cellular models, as detailed in this guide, provide a solid foundation for further preclinical and clinical investigations into these promising natural compounds. The detailed experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers dedicated to exploring the full pharmacological landscape of these bioactive flavonoids.

References

- 1. Anti-inflammatory and immunoregulatory effects of icariin and icaritin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoid extracted from Epimedium attenuate cGAS-STING-mediated diseases by targeting the formation of functional STING signalosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. Icariin modulates carrageenan-induced acute inflammation through HO-1/Nrf2 and NF-kB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure | Aging [aging-us.com]

- 11. Exploring the Neuroprotective Potential of Icariin through Modulation of Neural Pathways in the Treatment of Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of osteoclastogenic differentiation by Ikarisoside A in RAW 264.7 cells via JNK and NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Icariin inhibits the osteoclast formation induced by RANKL and macrophage-colony stimulating factor in mouse bone marrow culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory effect of icariin on Ti-induced inflammatory osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profile of Ikarisoside F: Current Knowledge and a Roadmap for Future Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarisoside F is a flavonol glycoside that has been identified in plant species such as Vancouveria hexandra and those belonging to the Epimedium genus.[1][2] As a member of a class of flavonoids with known therapeutic properties, this compound presents a subject of interest for pharmacological investigation. However, it is crucial to note that, at present, there is a significant scarcity of specific pharmacological data for purified this compound in publicly available scientific literature. This guide serves a dual purpose: to summarize the current, albeit limited, knowledge on this compound and to provide a comprehensive roadmap for its pharmacological profiling based on the well-documented activities of structurally related compounds, such as Ikarisoside A and Icariin.

Current Pharmacological Profile of this compound

The primary and thus far only specific pharmacological interaction reported for this compound is its ability to bind to S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[1][3] An extract from Epimedium containing this compound was found to inhibit the activity of recombinant human AdoHcy hydrolase in a dose-dependent manner.[3] This suggests a potential role for this compound in modulating cellular biomethylation processes.[3]

Quantitative Data

Currently, there is no publicly available quantitative data, such as IC50 or EC50 values, detailing the inhibitory potency of purified this compound on AdoHcy hydrolase or any other biological target.

A Research Roadmap: Profiling this compound Based on Related Compounds

Given the limited data on this compound, a logical approach to its pharmacological profiling involves investigating activities that are well-established for its structural analogs from the Epimedium species. The following sections provide data and experimental protocols for key pharmacological areas associated with related compounds, which can serve as a guide for future studies on this compound.

Anti-inflammatory Activity

Flavonoids from Epimedium are known to possess significant anti-inflammatory properties.[4] For instance, Ikarisoside A has been shown to inhibit the production of pro-inflammatory mediators.[4]

Table 1: Anti-inflammatory Activity of Ikarisoside A

| Cell Line | Stimulant | Mediator Inhibited | IC50 Value | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) | Not Reported (Dose-dependent inhibition) | [4] |

| RAW 264.7 | LPS | TNF-α | Not Reported (Dose-dependent inhibition) | [4] |

| RAW 264.7 | LPS | IL-1β | Not Reported (Dose-dependent inhibition) | [4] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

This protocol outlines a general method to assess the anti-inflammatory effects of a test compound like this compound.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. A standard curve with sodium nitrite is used for quantification.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-1β production for each concentration of this compound compared to the LPS-stimulated control.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing the in vitro anti-inflammatory effects of this compound.

Osteoclastogenesis Inhibition

Ikarisoside A has demonstrated the ability to inhibit osteoclastogenesis, a key process in bone resorption.[4] This suggests that this compound may also have potential applications in bone health.

Table 2: Effect of Ikarisoside A on Osteoclastogenesis

| Cell Line | Stimulant | Effect | Key Genes Downregulated | Reference |

| RAW 264.7 | RANKL | Inhibition of osteoclast differentiation | MMP9, TRAP, RANK, Cathepsin K | [4] |

| Bone marrow-derived macrophages (BMMs) | RANKL | Inhibition of osteoclast differentiation | Not specified | [4] |

Experimental Protocol: Osteoclastogenesis Assay

This protocol provides a framework for evaluating the effect of this compound on the differentiation of osteoclasts.

-

Cell Preparation: Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM containing 10% FBS and M-CSF (30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Cell Seeding: Seed the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Differentiation Induction: Induce osteoclast differentiation by adding RANKL (50 ng/mL) and M-CSF (30 ng/mL) to the culture medium. Simultaneously, treat the cells with various concentrations of this compound.

-

Culture and Staining: Culture the cells for 5-7 days, replacing the medium every 2 days. After this period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial TRAP staining kit.

-

Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) under a microscope.

-

Gene Expression Analysis (Optional): To investigate the mechanism, lyse the cells after 4 days of culture and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of osteoclast-specific genes such as MMP9, TRAP, RANK, and Cathepsin K.

Workflow for Osteoclastogenesis Assay

Caption: Experimental workflow for assessing the inhibitory effect of this compound on osteoclastogenesis.

Potential Signaling Pathways for Investigation

The pharmacological effects of flavonoids from Epimedium are often mediated through the modulation of key signaling pathways. Based on the known mechanisms of related compounds, the following pathways are recommended for investigation in the context of this compound.

NF-κB and p38 MAPK Signaling in Inflammation

Ikarisoside A has been shown to exert its anti-inflammatory effects by inhibiting the p38 kinase and NF-κB signaling pathways.[4]

Signaling Pathway: Inhibition of NF-κB and p38 by Ikarisoside A

Caption: Potential inhibitory action of this compound on the NF-κB and p38 MAPK pathways.

JNK and Akt Signaling in Osteoclastogenesis

In addition to NF-κB, Ikarisoside A also inhibits RANKL-mediated activation of JNK and Akt, which are crucial for osteoclast differentiation and survival.[4]

Signaling Pathway: Inhibition of JNK and Akt by Ikarisoside A

Caption: Postulated inhibitory effects of this compound on JNK and Akt signaling in osteoclastogenesis.

Conclusion

While the direct pharmacological data on this compound is currently sparse, its structural relationship to other well-characterized flavonoids from the Epimedium genus provides a strong rationale and a clear path for future research. The primary known interaction of this compound with AdoHcy hydrolase suggests a role in methylation-dependent processes. Furthermore, the established anti-inflammatory and anti-osteoclastogenic activities of its analogs point towards promising avenues for investigation. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a robust framework for researchers to systematically unravel the pharmacological profile of this compound, potentially uncovering novel therapeutic applications.

References

The Occurrence and Quantification of Ikarisoside F in Botanical Sources: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for Ikarisoside F, a prenylflavonoid of interest to the scientific and drug development communities. This document also explores the known signaling pathways of structurally related compounds, offering insights into the potential pharmacological activity of this compound.

Natural Sources and Abundance of this compound

This compound is a flavonoid glycoside that has been identified in several species of the genus Epimedium, a plant widely used in traditional medicine. Documented botanical sources of this compound include Epimedium koreanum, Epimedium brevicornum, and Epimedium grandiflorum[1]. The aerial parts of these plants are the primary location for the accumulation of this and other related flavonoid compounds[1].

While specific quantitative data for the abundance of this compound remains limited in publicly available literature, analysis of major flavonoid constituents in various Epimedium species provides a contextual understanding of its likely concentration. The content of major flavonoids, such as Icariin and Epimedin A, B, and C, can vary significantly depending on the species, geographical origin, and processing methods. This variability suggests that the concentration of this compound is also subject to these factors. The following table summarizes the content of major flavonoids in different Epimedium species, offering a comparative reference for researchers.

| Plant Species | Icariin (%) | Epimedin A (%) | Epimedin B (%) | Epimedin C (%) | Baohuoside I (%) | Total Flavonoids (%) | Reference |

| Epimedium sagittatum | Trace - 1.34 | - | Trace - 0.78 | 0.07 - 4.02 | 0.06 - 0.33 | 0.67 - 7.07 | [1] |

| Epimedium brevicornu | 0.63 - 1.18 | - | 0.17 - 2.01 | 1.09 - 1.19 | 0.08 - 0.09 | - | [1] |

| Epimedium pubescens | - | - | - | - | - | - | |

| Epimedium wushanense | - | - | - | - | - | - | |

| Epimedium koreanum | - | - | - | - | - | - |

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant material involve a series of established laboratory procedures. The following protocols are based on methodologies reported for the analysis of flavonoids in Epimedium species and can be adapted for the specific study of this compound.

Extraction of Total Flavonoids

This protocol outlines a standard method for extracting total flavonoids from the dried aerial parts of Epimedium species.

Methodology:

-

Sample Preparation: The dried aerial parts of the Epimedium plant are ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable solvent, commonly 70% aqueous ethanol.[2] This can be performed using methods such as reflux extraction for several hours or ultrasonication for shorter durations to enhance extraction efficiency.[2]

-

Filtration: The resulting mixture is filtered to separate the liquid extract from the solid plant residue.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude flavonoid extract.

Purification of this compound

Further purification of this compound from the crude extract can be achieved using chromatographic techniques.

Methodology:

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel or other suitable stationary phases.

-

Elution Gradient: A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For flavonoids, a common solvent system is a mixture of chloroform and methanol, with the proportion of methanol being incrementally increased.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions enriched with this compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the compound at high purity.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the quantitative analysis of flavonoids.

Methodology:

-

Sample and Standard Preparation: A stock solution of purified this compound of known concentration is prepared as a standard. The crude extract or purified fractions are dissolved in a suitable solvent (e.g., methanol) to a known concentration.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often containing a small amount of acid like formic acid to improve peak shape) is typical.

-

Detection: UV detection is performed at a wavelength where this compound shows maximum absorbance (typically around 270 nm for flavonoids).

-

Flow Rate and Injection Volume: These parameters are optimized for the specific column and system used.

-

-

Calibration Curve: A calibration curve is generated by injecting a series of standard solutions of this compound at different concentrations and plotting the peak area against the concentration.

-

Quantification: The sample solution is injected into the HPLC system, and the peak area corresponding to this compound is measured. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are not extensively available, research on structurally similar ikarisosides, such as Ikarisoside A and Icariside II, provides valuable insights into its potential biological activities. These compounds have been shown to modulate key signaling pathways involved in inflammation, bone metabolism, and cellular proliferation.

NF-κB Signaling Pathway

Ikarisoside A has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is a central regulator of inflammation and immune responses. Inhibition of NF-κB activation by Ikarisoside A leads to a reduction in the production of pro-inflammatory mediators.

MAPK Signaling Pathway

Ikarisoside A has also been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways.[3][4] These pathways are involved in cellular responses to stress, inflammation, and apoptosis.

PI3K/Akt and other Kinase Signaling Pathways

Icariside II has been reported to induce the phosphorylation of endothelial nitric oxide synthase (eNOS) through the activation of multiple signaling pathways, including PI3K/Akt, AMPK, and PKC.[5] This suggests a role for ikarisosides in regulating vascular function.

Given the structural similarities among ikarisosides, it is plausible that this compound exerts its biological effects through the modulation of these or related signaling pathways. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound.

Conclusion

This compound is a naturally occurring flavonoid found in several Epimedium species. While quantitative data on its abundance is still emerging, established analytical methods for related flavonoids provide a robust framework for its quantification. The demonstrated biological activities of other ikarisosides, particularly their influence on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, highlight the potential of this compound as a subject for further investigation in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on the study of this promising natural compound.

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. HPLC-DAD Fingerprints Combined With Multivariate Analysis of Epimedii Folium From Major Producing Areas in Eastern Asia: Effect of Geographical Origin and Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of osteoclastogenic differentiation by Ikarisoside A in RAW 264.7 cells via JNK and NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ikarisoside A inhibits inducible nitric oxide synthase in lipopolysaccharide-stimulated RAW 264.7 cells via p38 kinase and nuclear factor-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Icariside II induces rapid phosphorylation of endothelial nitric oxide synthase via multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Molecular Targets of Phlomisoside F

A Note on Nomenclature: Scientific literature provides extensive data on "Phlomisoside F," a compound with significant anti-inflammatory properties. It is possible that "Ikarisoside F" may be a less common name for this compound or a related molecule, as searches for "this compound" consistently yield results for "Phlomisoside F." This guide focuses on the molecular targets and mechanisms of Phlomisoside F based on available scientific research.

Introduction

Phlomisoside F is a natural compound isolated from Phlomis younghusbandii Mukerjee, a plant used in traditional medicine.[1][2][3] Research has primarily focused on its potent anti-inflammatory and anti-arthritic properties.[3][4][5] This technical guide provides a comprehensive overview of the identified molecular targets of Phlomisoside F, the signaling pathways it modulates, and the experimental methodologies used to elucidate these findings. The information is intended for researchers, scientists, and professionals in drug development.

Identified Molecular Targets and Signaling Pathways

Phlomisoside F exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[1][2] These pathways are critical regulators of the inflammatory response, and their inhibition leads to a downstream reduction in pro-inflammatory mediators.

Key Molecular Targets:

-

NF-κB Pathway:

-

MAPK Pathway:

-

p38 Mitogen-Activated Protein Kinase (p38): Phlomisoside F reduces the levels of both total and phosphorylated p38.[1][2]

-

Extracellular signal-regulated kinase (ERK1/2): The compound decreases the expression of phosphorylated ERK1/2.[1][2]

-

c-Jun N-terminal Kinase (JNK): It lowers the levels of total and phosphorylated JNK.[1][2]

-

-

Inflammatory Enzymes and Cytokines:

-

Inducible Nitric Oxide Synthase (iNOS): Expression is decreased by Phlomisoside F treatment.[1][2]

-

Cyclooxygenase-2 (COX-2): Expression is significantly reduced.[1][2]

-

Tumor Necrosis Factor-alpha (TNF-α): Release is inhibited.[1][2][3]

-

Interleukin-10 (IL-10): This anti-inflammatory cytokine is up-regulated.[3]

-

5-Lipoxygenase (5-LOX): Expression is inhibited.[3]

-

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo and in vitro studies on Phlomisoside F.

Table 1: In Vivo Anti-Inflammatory and Anti-Arthritic Effects of Phlomisoside F

| Experimental Model | Species | Treatment | Dosage | Observed Effect | Reference |

| Carrageenan-induced paw edema | Rat | Oral administration | 5, 10, 20 mg/kg | Significant decrease in paw edema at 0.5, 1, 2, and 4 hours. | [3] |

| Dimethylbenzene-induced ear edema | Mouse | Oral administration | Not specified | Significant decrease in ear edema. | [1][2] |

| Acetic acid-induced vascular permeability | Mouse | Oral administration | Not specified | Reduction in vascular permeability. | [1][2] |

| Cotton pellet granuloma | Rat | Oral administration | Not specified | Reduction in granuloma weight. | [1][2] |

| Complete Freund's Adjuvant (CFA)-induced arthritis | Rat | Oral administration | 5, 10, 20 mg/kg/day for 28 days | Reversed weight loss, reduced paw swelling, and lowered arthritis scores. | [3][5] |

Table 2: In Vitro Effects of Phlomisoside F on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Target Mediator | Assay | Result | Reference |

| TNF-α | ELISA | Significant decrease in release. | [1][2] |

| IL-6 | ELISA | Significant decrease in release. | [1][2] |

| IL-1β | ELISA | Significant decrease in release. | [1][2] |

| iNOS | qRT-PCR, Western Blot | Significant decrease in expression. | [1][2] |

| COX-2 | qRT-PCR, Western Blot | Significant decrease in expression. | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

1. Carrageenan-Induced Rat Paw Edema [3]

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Rats are fasted for 12 hours prior to the experiment with free access to water.

-

Phlomisoside F (5, 10, and 20 mg/kg) or a control vehicle is administered orally.

-

After 30 minutes, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

-

Paw volume is measured at 0, 0.5, 1, 2, and 4 hours post-carrageenan injection using a plethysmometer.

-

The percentage of edema inhibition is calculated.

-

2. Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages [1][2]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Procedure for Cytokine Measurement (ELISA):

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of Phlomisoside F for 1 hour.

-

LPS (1 µg/mL) is added to stimulate the cells for 24 hours.

-

The supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Procedure for Protein Expression (Western Blot):

-

Cells are seeded in 6-well plates.

-

Following pre-treatment with Phlomisoside F and stimulation with LPS, total protein is extracted from the cells.

-

Nuclear and cytosolic proteins are separated for NF-κB pathway analysis.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p65, IκB, p38, p-p38, ERK1/2, p-ERK1/2, JNK, and p-JNK.

-

After washing, the membrane is incubated with a secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

3. Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats [3][4][5]

-

Animals: Male Wistar rats.

-

Procedure:

-

On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the right hind paw.

-

From day 1 to day 28, rats are treated orally with Phlomisoside F (5, 10, and 20 mg/kg/day).

-

Body weight, paw volume, and arthritis scores are monitored regularly.

-

At the end of the experiment, blood is collected for cytokine analysis (TNF-α, IL-1β, IL-6, IL-10) by ELISA.

-

Paw tissues can be collected for Western blot analysis of COX-2 and 5-LOX expression.

-

Visualizations

Diagram 1: Phlomisoside F Inhibition of the NF-κB Signaling Pathway

References

- 1. Anti-inflammatory activity of phlomisoside F isolated from Phlomis younghusbandii Mukerjee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the effect of phlomisoside F on complete Freund's adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the effect of phlomisoside F on complete Freund's adjuvant-induced arthritis. | Semantic Scholar [semanticscholar.org]

- 5. Investigation of the effect of phlomisoside F on complete Freund's adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Docking Studies of Ikarisoside F with Target Proteins

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the theoretical and practical aspects of conducting in silico molecular docking studies on Ikarisoside F, a flavonoid glycoside with therapeutic potential. Due to the limited specific research on this compound, this document outlines a robust, generalized methodology based on established protocols for similar flavonoid compounds.

Introduction to this compound and In Silico Docking

This compound is a flavonoid compound found in plants of the Epimedium genus, which are known for their use in traditional medicine. Flavonoids from Epimedium have been shown to possess a range of biological activities, making them interesting candidates for drug discovery. In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates, identifying potential biological targets, and understanding structure-activity relationships at a molecular level. By simulating the interaction between this compound (the ligand) and a protein target, researchers can estimate the binding affinity and visualize the molecular interactions, providing insights into its potential mechanism of action.

Potential Protein Targets for this compound

While specific protein targets for this compound have not been extensively studied, research on structurally similar flavonoids from Epimedium suggests several potential protein families that could be of interest. These include proteins involved in:

-

Inflammation and Immunology: Cyclooxygenases (COX-1, COX-2), and immune checkpoint proteins like Programmed Death-Ligand 1 (PD-L1).

-

Neurodegenerative Diseases: Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1) are key enzymes in the pathology of Alzheimer's disease.[1]

-

Cancer: The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes and is implicated in carcinogenesis.[2]

The selection of a target protein should be guided by the therapeutic area of interest and any preliminary in vitro data on the biological activity of this compound.

Detailed Experimental Protocol for In Silico Docking

This section outlines a generalized yet detailed protocol for performing a molecular docking study of this compound with a selected protein target, using widely accepted software and methodologies.[1][3]

Software and Tools

-

Molecular Docking Software: AutoDock Vina, MOE (Molecular Operating Environment), GOLD.[3][4]

-

Visualization Software: Biovia Discovery Studio, PyMOL, Chimera.[5]

-

Ligand and Protein Preparation Tools: AutoDockTools, Open Babel, MOE.[3][4]

-

Databases: PubChem (for ligand structure), Protein Data Bank (PDB) (for protein structure).

Ligand Preparation

-

Structure Retrieval: Obtain the 3D structure of this compound from the PubChem database in SDF format.

-

Format Conversion and Optimization: Convert the SDF file to a PDB or MOL2 format using Open Babel or a similar tool.

-

Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94x. This step is crucial for obtaining a low-energy, stable conformation of the ligand.

-

Charge and Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand. This is typically done using AutoDockTools.

Protein Preparation

-

Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.

-

Protein Cleaning: Remove water molecules, co-factors, and any existing ligands from the protein structure.

-

Protonation and Charge Assignment: Add polar hydrogen atoms and assign Kollman charges to the protein. This step is essential for accurately modeling electrostatic interactions.

-

File Format Conversion: Convert the prepared protein structure into the PDBQT format required by AutoDock.

Grid Box Generation

-

Binding Site Identification: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature review.

-

Grid Box Definition: Define a 3D grid box that encompasses the entire binding site. The dimensions of the grid box should be sufficiently large to allow the ligand to move and rotate freely within the binding pocket. For example, a grid of 60 x 60 x 60 Å with a spacing of 0.375 Å is a common starting point.[1]

Molecular Docking Simulation

-

Algorithm Selection: Utilize a suitable docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[1]

-

Execution: Run the docking simulation. The software will explore various conformations and orientations of the ligand within the protein's binding site and score them based on a defined scoring function.

-

Output Analysis: The docking results will typically include multiple binding poses ranked by their predicted binding affinity (e.g., in kcal/mol).

Analysis of Docking Results

-

Binding Affinity: The binding affinity score provides an estimate of the strength of the protein-ligand interaction. A more negative value generally indicates a stronger binding.[6]

-

Interaction Analysis: Visualize the best-ranked docking pose using software like Discovery Studio or PyMOL. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.

-

Validation (Optional but Recommended): If a co-crystallized ligand was present in the original PDB structure, a redocking experiment can be performed to validate the docking protocol. The root-mean-square deviation (RMSD) between the docked pose of the original ligand and its crystal structure pose should ideally be less than 2.0 Å.[3]

Data Presentation: Illustrative Quantitative Docking Results

The following table presents a hypothetical summary of docking results for this compound with three potential target proteins. This data is for illustrative purposes to demonstrate how quantitative results from such a study would be presented.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

| PD-L1 | 5N2F | -8.5 | 4 | Tyr56, Asp122, Arg125 |

| AChE | 4EY7 | -9.2 | 3 | Trp86, Tyr337, Phe338 |

| BACE-1 | 2ZJ9 | -7.8 | 5 | Asp32, Thr72, Gln73, Tyr198 |

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Silico Docking

Caption: A flowchart illustrating the key stages of an in silico molecular docking study.

Proposed Signaling Pathway: PD-1/PD-L1 Inhibition

Caption: A diagram showing the potential inhibition of the PD-1/PD-L1 signaling pathway by this compound.

Conclusion

In silico molecular docking presents a powerful and cost-effective approach to investigate the therapeutic potential of this compound. By following a systematic and rigorous computational protocol, researchers can generate valuable hypotheses about its molecular targets and mechanisms of action. The methodologies outlined in this guide, derived from best practices in the field of computational drug design for flavonoids, provide a solid foundation for such studies. The insights gained from in silico docking can guide further experimental validation, including in vitro binding assays and cell-based functional assays, ultimately accelerating the drug discovery and development process for this compound and other natural products.

References

- 1. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking Study of Flavonoids to Block the Aryl Hydrocarbon Receptor [mdpi.com]

- 3. Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03877K [pubs.rsc.org]

- 4. Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docking Analysis of Some Bioactive Compounds from Traditional Plants against SARS-CoV-2 Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models [mdpi.com]

A Technical Guide to the Solubility of Ikarisoside F in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Ikarisoside F, a flavonol glycoside, in various common laboratory solvents. This document is intended to be a valuable resource for researchers and professionals involved in the fields of natural product chemistry, pharmacology, and drug development, offering critical data and methodologies for handling and utilizing this compound in experimental settings.

Core Focus: Solubility Profile of this compound

Understanding the solubility of a compound is a fundamental prerequisite for its study and application in research and development. The solubility of this compound dictates its formulation for in vitro and in vivo studies, its absorption and distribution characteristics, and ultimately its potential as a therapeutic agent. This guide consolidates available solubility data to facilitate its effective use in the laboratory.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative information from chemical suppliers indicates its solubility in several common organic solvents. For a more complete picture, this guide also presents quantitative solubility data for the closely related compounds, Ikarisoside A and the parent compound, Icariin. This information can serve as a valuable point of reference for estimating the solubility of this compound.

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Not Specified | Stock solutions of 10 mM are reported to be preparable.[1] |

| Pyridine | Soluble[2] | Not Specified | Qualitative data. | |

| Methanol | Soluble[2] | Not Specified | Qualitative data. | |

| Ethanol | Soluble[2] | Not Specified | Qualitative data. | |

| Water | Insoluble (presumed) | Not Specified | Based on the poor water solubility of related compounds. | |

| Ikarisoside A | Dimethyl Sulfoxide (DMSO) | 50 mg/mL[3] | Not Specified | Sonication is recommended.[3] |

| Ethanol | 1 mg/mL[3] | Not Specified | Sonication is recommended.[3] | |

| Icariin | Water | 0.02 mg/mL[4][5][6] | Not Specified | Low solubility limits clinical applications.[4][5][6] |

Disclaimer: The quantitative data for Ikarisoside A and Icariin are provided for reference purposes only and may not be directly representative of the solubility of this compound. Experimental determination of this compound solubility in the specific solvents of interest is highly recommended.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound such as this compound, based on the widely accepted shake-flask method.

Objective

To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a pre-determined volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high solubility measurements.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

-